tert-Butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamate tert-Butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1132940-57-8
VCID: VC20366826
InChI: InChI=1S/C16H24BrNO3/c1-15(2,3)11-8-10(9-12(17)13(11)20-7)18-14(19)21-16(4,5)6/h8-9H,1-7H3,(H,18,19)
SMILES:
Molecular Formula: C16H24BrNO3
Molecular Weight: 358.27 g/mol

tert-Butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamate

CAS No.: 1132940-57-8

Cat. No.: VC20366826

Molecular Formula: C16H24BrNO3

Molecular Weight: 358.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamate - 1132940-57-8

Specification

CAS No. 1132940-57-8
Molecular Formula C16H24BrNO3
Molecular Weight 358.27 g/mol
IUPAC Name tert-butyl N-(3-bromo-5-tert-butyl-4-methoxyphenyl)carbamate
Standard InChI InChI=1S/C16H24BrNO3/c1-15(2,3)11-8-10(9-12(17)13(11)20-7)18-14(19)21-16(4,5)6/h8-9H,1-7H3,(H,18,19)
Standard InChI Key XCZKCIQLJARGGI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=C(C(=CC(=C1)NC(=O)OC(C)(C)C)Br)OC

Introduction

Structural and Molecular Properties

Chemical Identity and Functional Groups

tert-Butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamate belongs to the carbamate class, featuring a phenyl ring with three distinct substituents:

  • A bromine atom at the 3-position, enabling cross-coupling reactions .

  • A methoxy group (-OCH3_3) at the 4-position, influencing electronic properties and solubility.

  • Two tert-butyl groups (one as part of the carbamate and another at the 5-position), enhancing steric hindrance and thermal stability .

The IUPAC name, tert-butyl N-(3-bromo-5-tert-butyl-4-methoxyphenyl)carbamate, reflects its substitution pattern. Its canonical SMILES string, CC(C)(C)C1=C(C(=CC(=C1)NC(=O)OC(C)(C)C)Br)OC, provides a precise representation of connectivity.

Physicochemical Data

PropertyValueSource
Molecular FormulaC16H24BrNO3\text{C}_{16}\text{H}_{24}\text{Br}\text{N}\text{O}_{3}
Molecular Weight358.27 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
LogP (Partition Coefficient)Estimated >3 (hydrophobic)

The absence of melting/boiling point data in literature underscores the compound’s primary use in non-volatile applications, such as solid-phase synthesis.

Synthesis and Reaction Pathways

Palladium-Catalyzed Functionalization

In recent studies, analogous tert-butyl carbamates undergo C-H activation and Suzuki-Miyaura coupling to form nitrogen-containing heterocycles. For example:

  • Palladium catalysts enable cyclization of 2-bromoindenones to indenoindoles, leveraging the bromine atom’s reactivity .

  • tert-Butyl carbamates serve as directing groups, facilitating regioselective bond formation .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR signals for tert-butyl groups appear as singlets near δ 1.52 ppm .

    • Aromatic protons resonate between δ 6.6–7.5 ppm, with splitting patterns indicating substitution .

  • IR Spectroscopy:

    • A strong absorption at ~1720 cm1^{-1} corresponds to the carbamate carbonyl (C=O\text{C=O}).

    • Peaks near 2978 cm1^{-1} arise from C-H stretching in tert-butyl groups .

  • Mass Spectrometry:

    • High-resolution ESI-TOF MS confirms the molecular ion at m/z 414.0709 ([M+H]+^+) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromine atom enables cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl/alkyl groups, a strategy used in synthesizing kinase inhibitors and antimicrobial agents . For instance:

  • Coupling with boronic acids yields biaryl structures, common in drug candidates .

  • The methoxy group enhances solubility, aiding bioavailability.

Agrochemical Development

Carbamates are pivotal in pesticidal agents. The tert-butyl groups improve stability under field conditions, while the bromine atom allows further derivatization.

Materials Science

Bulky tert-butyl groups impart thermal stability to polymers and resins, making the compound useful in high-performance materials.

Recent Research and Innovations

Indenoindole Synthesis

A 2023 study demonstrated that tert-butyl carbamates participate in palladium-catalyzed annulations, forming indenoindoles—a scaffold with antitumor potential . For example:

  • Compound 1l (C21H21BrNO3\text{C}_{21}\text{H}_{21}\text{Br}\text{N}\text{O}_{3}) was synthesized in 82% yield via C-H activation .

One-Pot Benzofuran Formation

A 2018 protocol utilized bromoaryl carbamates in Cu(I)-catalyzed cyclizations, producing 3-cyanobenzofurans—key intermediates in organic LEDs .

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